molecular formula C21H14N2O4 B13995620 (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate CAS No. 37914-50-4

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate

Cat. No.: B13995620
CAS No.: 37914-50-4
M. Wt: 358.3 g/mol
InChI Key: QFUDKDHSCXGQNZ-UHFFFAOYSA-N
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Description

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate is a synthetic indole derivative designed for pharmacological and biochemical research. This compound integrates a 2-phenylindole scaffold, recognized for its significant biological potential, with a 4-nitrobenzoate ester group . The 2-phenylindole molecular framework is of high interest in medicinal chemistry, as it serves as a key structural motif in the development of novel small-molecule inhibitors . Derivatives based on this scaffold have demonstrated promising inhibitory activity against critical biological targets, including the production of nitric oxide (NO) and the transcription factor NF-κB . The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) and the dysregulation of the NF-κB pathway are both well-established factors in the processes of chronic inflammation and carcinogenesis . Consequently, this compound is a valuable chemical tool for researchers investigating these pathways in the context of developing potential anti-inflammatory and cancer preventive agents . The presence of the ester moiety also makes it a potential intermediate for further chemical derivatization, supporting the synthesis of a diverse array of analogs for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37914-50-4

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

(2-phenyl-1H-indol-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C21H14N2O4/c24-21(15-10-12-16(13-11-15)23(25)26)27-20-17-8-4-5-9-18(17)22-19(20)14-6-2-1-3-7-14/h1-13,22H

InChI Key

QFUDKDHSCXGQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Phenyl 1h Indol 3 Yl 4 Nitrobenzoate

Precursor Synthesis Routes to 2-Phenyl-1H-indole Derivatives

The formation of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and modern catalytic methods. The synthesis of the 2-phenylindole (B188600) scaffold, the immediate precursor to the target compound, can be achieved through various established strategies.

Established Approaches for Indole Ring Formation

A multitude of methods have been developed for the de novo synthesis of the indole ring. These can be broadly categorized into classical acid- or base-catalyzed cyclizations and modern transition-metal-catalyzed reactions.

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov For the synthesis of 2-phenylindole, acetophenone (B1666503) is condensed with phenylhydrazine to form acetophenone phenylhydrazone. organic-chemistry.orgnih.gov This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield 2-phenylindole. organic-chemistry.orgnih.gov Common catalysts for this reaction include zinc chloride, polyphosphoric acid, and glacial acetic acid. nih.govmdpi.comnih.gov

The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. nih.gov A notable modification of this classic reaction is the Buchwald modification, which utilizes a palladium catalyst to cross-couple aryl bromides with hydrazones, further expanding the scope of the Fischer indole synthesis. nih.gov

Table 1: Variants of the Fischer Indole Synthesis for 2-Phenylindole

Starting MaterialsCatalystReaction ConditionsYieldReference
Phenylhydrazine, AcetophenoneZinc Chloride, Acetic AcidHeat to 180 °C86% mdpi.com
Phenylhydrazine, AcetophenonePolyphosphoric AcidHeat on a water bath (100-120 °C)Good nih.gov

The Reissert indole synthesis offers a pathway to indole-2-carboxylic acids, which can be subsequently decarboxylated to furnish the parent indole. rsc.org The process begins with the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form ethyl o-nitrophenylpyruvate. rsc.org Reductive cyclization of this intermediate, typically using zinc in acetic acid, yields indole-2-carboxylic acid. rsc.org While this method is effective for producing 2-substituted indoles, it is a multi-step process. researchgate.net

The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. chemijournal.comgoogle.com The reaction requires three equivalents of the Grignard reagent and is particularly effective when a bulky substituent is present at the ortho position of the nitroarene. chemijournal.comresearchgate.net This steric hindrance facilitates the key organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement in the reaction mechanism. chemijournal.com While highly useful for 7-substituted indoles, its direct application for the synthesis of 2-phenylindole (which is unsubstituted at the 7-position) is less common.

The Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester to produce 5-hydroxyindole (B134679) derivatives. cdnsciencepub.comresearchgate.net The reaction mechanism includes a Michael addition followed by a nucleophilic attack and elimination. cdnsciencepub.com This method is primarily used for the synthesis of indoles with a hydroxyl group at the 5-position and is not a direct route to 2-phenylindole.

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic rings. The intramolecular Heck reaction is a powerful tool for forming carbocyclic and heterocyclic systems, including indoles. studylib.netacs.org This reaction typically involves the cyclization of an N-allyl-2-haloaniline derivative. studylib.net The catalytically active Pd(0) species undergoes oxidative addition to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the indole product. While a versatile method, it requires the pre-synthesis of the N-allylaniline precursor.

Specific Synthesis of 2-Phenylindole Scaffolds

Beyond the general indole syntheses, several methods are particularly well-suited for the direct construction of the 2-phenylindole framework. One prominent approach is the palladium-catalyzed heteroannulation of 2-haloanilines with phenylacetylene. This one-pot reaction, often catalyzed by complexes like Pd(PPh3)2Cl2, provides a convenient route to 2-phenylindoles in moderate to good yields. The mechanism is thought to involve a Sonogashira coupling followed by an intramolecular cyclization.

Table 2: Palladium-Catalyzed Synthesis of 2-Phenylindole

2-Haloaniline DerivativeCatalyst SystemReaction ConditionsYieldReference
2-IodoanilinePd(PPh3)2Cl2, CuI, TriethylamineDMF, Room Temperature, 12 h69-78%
N-Tosyl-2-bromoanilinePd(PPh3)2Cl2, CuI, TriethylamineDMF, Room Temperature, 12 h68%

Esterification Protocols for 4-Nitrobenzoate (B1230335) Incorporation

The formation of the ester linkage between the 2-phenyl-1H-indol-3-ol precursor and 4-nitrobenzoic acid is a critical step in the synthesis of the title compound. Various protocols can be employed, ranging from classical direct esterification methods to milder, catalytically driven processes, each with specific advantages concerning yield, purity, and reaction conditions.

Direct esterification of 2-phenyl-1H-indol-3-ol with 4-nitrobenzoic acid can be achieved, though it often requires harsh conditions such as strong acid catalysts and high temperatures, which may not be compatible with the indole nucleus. A more common and efficient direct method involves the activation of the carboxylic acid. The use of 4-nitrobenzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, facilitates the acylation of the hydroxyl group on the indole precursor under milder conditions.

A powerful and widely utilized alternative for this transformation is the Mitsunobu reaction. wikipedia.orgnih.gov This protocol allows for the conversion of the primary or secondary alcohol (2-phenyl-1H-indol-3-ol) to the corresponding ester under mild, neutral conditions. organic-chemistry.orgnih.gov The reaction is mediated by a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism involves the in-situ activation of the alcohol by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt. This intermediate serves as an excellent leaving group, which is then displaced by the carboxylate anion of 4-nitrobenzoic acid in a classic Sₙ2 fashion. wikipedia.orgorganic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 2-phenyl-1H-indol-3-ol substrate. nih.govorganic-chemistry.org

Table 1: Comparison of Key Esterification Methodologies

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Acid Chloride Method2-phenyl-1H-indol-3-ol, 4-nitrobenzoyl chloride, Pyridine or Et₃NAnhydrous aprotic solvent (DCM, THF), 0 °C to RTHigh reactivity, generally good yields.Requires preparation of acid chloride; generates stoichiometric salt waste.
Mitsunobu Reaction2-phenyl-1H-indol-3-ol, 4-nitrobenzoic acid, PPh₃, DEAD or DIADAnhydrous THF or Toluene (B28343), 0 °C to RTVery mild and neutral conditions, high yields, broad substrate scope. wikipedia.orgnih.govGenerates stoichiometric byproducts (triphenylphosphine oxide, dialkyl hydrazine-dicarboxylate) that can complicate purification. organic-chemistry.org

Achieving optimal yields and selectivity in the synthesis of (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate requires careful control over several reaction parameters. For Mitsunobu-type reactions, the molar ratio of the reagents is crucial. Typically, a slight excess (1.2–1.5 equivalents) of triphenylphosphine and the azodicarboxylate relative to the alcohol and carboxylic acid is used to drive the reaction to completion. organic-synthesis.com The order of reagent addition can also influence the outcome; often, the alcohol, carboxylic acid, and phosphine (B1218219) are mixed before the slow, dropwise addition of the azodicarboxylate at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. wikipedia.org

Temperature is another critical factor. While the reaction is often initiated at 0 °C, it is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion. organic-synthesis.com Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of side products from prolonged reaction times or elevated temperatures. researchgate.net The choice of azodicarboxylate (DEAD vs. DIAD) can also impact the reaction, primarily in terms of handling and purification, with DIAD sometimes being preferred for its reduced hazard profile. nih.gov

Table 2: Illustrative Optimization of a Mitsunobu Esterification

EntryEquivalents (PPh₃/DIAD)Temperature (°C)Time (h)Yield (%)
11.1 / 1.10 → RT1275
21.5 / 1.50 → RT692
31.5 / 1.5RT684
42.0 / 2.00 → RT691 (purification difficult)

The choice of solvent can significantly impact the reaction rate and yield. For Mitsunobu reactions, anhydrous tetrahydrofuran (B95107) (THF) is the most common solvent due to its ability to dissolve the reactants and intermediates. wikipedia.org Other aprotic solvents like dichloromethane (B109758) (DCM) or toluene can also be used.

In recent years, there has been a substantial push towards developing more environmentally benign synthetic methods. researchgate.net Green chemistry principles encourage the reduction or elimination of hazardous substances and waste. rsc.org For indole synthesis and derivatization, this has led to the exploration of alternative reaction media and conditions. nih.gov Ionic liquids have been investigated as "green" solvents for Fischer indole synthesis due to their low vapor pressure and high thermal stability. google.com Applying these concepts to the esterification step could involve replacing traditional volatile organic compounds (VOCs) with greener alternatives like acetonitrile (B52724) or exploring solvent-free reaction conditions. Mechanochemical approaches, where reactions are induced by mechanical force (ball milling) with minimal or no solvent, represent a frontier in green synthesis and could potentially be applied to this esterification, significantly reducing waste. rsc.org

Table 3: Solvent Selection and Green Chemistry Metrics

SolventTypical ApplicationGreen Chemistry Consideration
Tetrahydrofuran (THF)Standard for Mitsunobu reactionCommon VOC; peroxide-forming; requires careful handling and disposal.
AcetonitrileAlternative polar aprotic solventConsidered a greener alternative to chlorinated solvents; less toxic.
Ionic LiquidsPotential "green solvent"Low volatility, recyclable; but synthesis and toxicity can be concerns. google.com
Solvent-FreeMechanochemistry (Ball Milling)Eliminates solvent waste; high atom economy; energy-efficient. rsc.org

Post-Synthetic Derivatization of this compound

Once synthesized, this compound possesses two primary sites for further chemical modification: the indole nitrogen (N-H) and the nitro group (-NO₂) on the benzoate (B1203000) ring. These sites allow for the generation of a library of analogues with diverse functionalities.

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), to generate the corresponding indolide anion. This nucleophilic species can then react with various electrophiles to introduce substituents at the N-1 position. nih.gov

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) in a polar aprotic solvent like dimethylformamide (DMF) or THF yields N-alkylated derivatives. nih.govnih.gov

N-Acylation: Treatment with acylating agents, such as acid chlorides (e.g., 3-fluorobenzoyl chloride) or anhydrides (e.g., di-tert-butyl dicarbonate (B1257347), (Boc)₂O), provides N-acyl or N-carbamate protected indoles. nih.govnih.gov These reactions are often performed in the presence of a base like NaH or a tertiary amine.

These modifications can significantly alter the electronic and steric properties of the indole core.

Table 4: Representative N-Substitution Reactions

Reaction TypeElectrophileBase/SolventProduct N-Substituent
AlkylationBenzyl bromideNaH / DMF-CH₂Ph
AlkylationPropargyl bromideNaH / DMF-CH₂C≡CH
Acylation3-Fluorobenzoyl chlorideNaH / DMF-CO(C₆H₄)F
CarbamoylationDi-tert-butyl dicarbonate ((Boc)₂O)DMAP / CH₂Cl₂-Boc

The aromatic nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most commonly through reduction. uni-rostock.de The reduction of the 4-nitro group on the benzoate ester to a 4-amino group is a fundamental transformation that dramatically changes the electronic character of the substituent from strongly electron-withdrawing to electron-donating. wikipedia.org

Several methods exist for the reduction of aromatic nitro compounds: wikipedia.org

Catalytic Hydrogenation: This is one of the most common and clean methods, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas. wikipedia.org

Metal/Acid Reduction: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgmdpi.com The Béchamp reduction, using iron filings in acidic water, is an industrially significant example.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265), in the presence of a catalyst (e.g., Pd/C).

Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl are effective for this transformation. wikipedia.org More recently, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes have been developed for this purpose. jsynthchem.com

The resulting aminobenzoate derivative can be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions or via acylation to form amides. The reduction can also be controlled to yield intermediate oxidation states, such as the hydroxylamine, under specific conditions. wikipedia.orgmdpi.com

Table 5: Common Methods for the Reduction of Aromatic Nitro Groups

MethodReagentsProductNotes
Catalytic HydrogenationH₂ (gas), Pd/C or PtO₂Amine (-NH₂)Clean reaction, byproduct is water. Can sometimes be non-selective if other reducible groups are present.
Metal in AcidFe, Sn, or Zn + HClAmine (-NH₂)Robust and inexpensive; requires acidic conditions and aqueous workup. wikipedia.org
Tin(II) ChlorideSnCl₂·2H₂OAmine (-NH₂)Effective for substrates sensitive to catalytic hydrogenation. wikipedia.org
Zinc DustZn, NH₄Cl (aq)Hydroxylamine (-NHOH)Allows for partial reduction under specific neutral conditions. wikipedia.orgmdpi.com

Selective Hydrolysis and Transesterification Pathways

The ester functional group in this compound can be selectively cleaved to yield 2-phenyl-1H-indol-3-ol and 4-nitrobenzoic acid or its corresponding ester. The choice of reaction conditions and catalyst is crucial to ensure high selectivity and yield, minimizing unwanted side reactions on the indole ring. Both chemical and enzymatic methods have been explored for these transformations.

Chemical Hydrolysis

Chemical hydrolysis of indole esters can be achieved under acidic or basic conditions. For sterically hindered esters, such as the one , specific conditions are often required to facilitate the reaction.

Base-Catalyzed Hydrolysis:

While standard aqueous basic conditions can lead to the hydrolysis of indole esters, non-aqueous systems have shown promise for hindered esters. A mild and efficient method for the saponification of sterically hindered esters involves the use of sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane (1:9) at room temperature. arkat-usa.org This non-aqueous environment enhances the nucleophilicity of the hydroxide ion, allowing for the cleavage of otherwise resistant esters. arkat-usa.org Studies on the hydrolysis of indole-3-acetic acid esters have also shown that they are readily hydrolyzed in basic solutions, with measurable rates at pH 9 and above. researchgate.netnih.gov This suggests that a similar pH-controlled hydrolysis could be applied to this compound.

Catalyst/ReagentSolventTemperatureReaction TimeProduct(s)Notes
NaOHMeOH/CH₂Cl₂ (1:9)Room Temp.4.5 - 7 h2-phenyl-1H-indol-3-ol, Sodium 4-nitrobenzoateEffective for hindered esters and N-tosyl indoles. arkat-usa.org
Aqueous BaseWater/Co-solventVariesVaries2-phenyl-1H-indol-3-ol, 4-nitrobenzoic acid saltpH > 9 is generally effective for indole esters. researchgate.netnih.gov

Acid-Catalyzed Hydrolysis:

Enzymatic Hydrolysis and Transesterification

Enzymatic methods, particularly those employing lipases, offer a high degree of selectivity and operate under mild reaction conditions, which is advantageous for substrates with sensitive functional groups like the indole nucleus.

Lipase-Catalyzed Hydrolysis:

Lipases are known to catalyze the hydrolysis of a wide range of esters. The enzyme's active site can exhibit substrate specificity, allowing for selective cleavage of one ester group in the presence of others. For the hydrolysis of this compound, a screening of different lipases would be necessary to identify the most efficient and selective biocatalyst.

Lipase-Catalyzed Transesterification:

Transesterification, the exchange of the alkoxy group of an ester, is another valuable transformation catalyzed by lipases. This reaction allows for the conversion of this compound into other esters by reacting it with a different alcohol. This process is particularly useful for introducing new functionalities into the molecule. The choice of the acyl acceptor (the new alcohol) and the lipase (B570770) is critical for the success of the reaction. The process is often carried out in non-aqueous solvents to favor the transesterification reaction over hydrolysis. nih.gov

EnzymeAcyl Acceptor (Alcohol)SolventTemperatureProduct
Lipase (e.g., from Candida antarctica)Primary or Secondary AlcoholsOrganic Solvent (e.g., Toluene, Hexane)30-60 °C(2-phenyl-1H-indol-3-yl) ester of the new alcohol, 4-Nitrobenzoic acid
Lipase (e.g., from Pseudomonas cepacia)Functionalized AlcoholsIonic Liquids or Deep Eutectic SolventsVariesFunctionalized (2-phenyl-1H-indol-3-yl) ester, 4-Nitrobenzoic acid

The development of selective hydrolysis and transesterification pathways for this compound is crucial for its synthetic utility. While direct experimental data for this specific compound is limited, analogous transformations on similar indole derivatives provide a strong foundation for developing effective protocols. Both chemical methods, particularly under controlled basic conditions, and enzymatic approaches using lipases, present viable strategies for the selective cleavage and modification of the ester linkage, enabling the synthesis of a broader range of 2-phenylindole derivatives. Further research would be beneficial to establish optimized conditions and to explore the full synthetic potential of these pathways.

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 1h Indol 3 Yl 4 Nitrobenzoate

Reactivity of the Indole (B1671886) Moiety

The indole nucleus is characterized as a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack, particularly at the C-3 position. ic.ac.ukpearson.com However, in (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate (B1230335), this position is substituted by the 4-nitrobenzoate group, which significantly alters the typical reactivity patterns of the indole ring. The subsequent sections explore the specific facets of its reactivity in detail.

For unsubstituted indoles, electrophilic attack overwhelmingly favors the C-3 position. This preference is attributed to the formation of a more stable cationic intermediate (an indoleninium ion) that does not disrupt the aromaticity of the benzene (B151609) ring. stackexchange.com Attack at the C-2 position leads to an intermediate where the benzene ring's aromatic sextet is broken, which is energetically less favorable. rsc.org

When the C-3 position is already occupied, as in the title compound, the situation becomes more complex. Direct electrophilic substitution at the C-2 position remains energetically unfavorable. rsc.org Instead, a widely accepted mechanism suggests that the electrophile initially attacks the substituted C-3 position to form a 3,3-disubstituted indolenine cation. rsc.orgquimicaorganica.org This intermediate is unstable and undergoes a rearrangement where one of the C-3 substituents migrates to the C-2 position to restore aromaticity, yielding a 2,3-disubstituted indole. rsc.org The outcome of this reaction, including which group migrates (the original substituent or the incoming electrophile), depends on the relative migratory aptitudes of the groups and the reaction conditions. rsc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles
Indole TypePrimary Site of Electrophilic AttackIntermediate StabilityTypical ProductMechanistic Note
Unsubstituted IndoleC-3High (Benzene aromaticity retained)3-Substituted IndoleDirect substitution is favored. stackexchange.com
3-Substituted IndoleC-3 (initially)Lower (Forms a 3,3-disubstituted indolenine)2,3-Disubstituted IndoleProceeds via an addition-rearrangement mechanism. rsc.orgquimicaorganica.org

Steric Hindrance: The bulky phenyl group at C-2 can sterically hinder the approach of electrophiles to the C-3 position and, more significantly, to the N-1 position.

Electronic Effects: The phenyl group can engage in resonance with the indole ring, affecting the stability of intermediates formed during substitution reactions. Substituents on this phenyl ring can further modulate the electronic properties and reactivity of the entire indole system. nih.gov

Stabilization: The 2-phenylindole (B188600) scaffold is a "privileged structure" in medicinal chemistry, partly due to its stable and relatively rigid conformation, which allows for well-defined interactions with biological targets. researchgate.netrsc.org

The 4-nitrobenzoate moiety at the C-3 position exerts a profound electronic influence on the indole ring's reactivity. The ester carbonyl and the nitro group on the benzoate (B1203000) ring are both potent electron-withdrawing groups.

This electron-withdrawing effect, transmitted through the ester oxygen to the C-3 carbon, significantly reduces the electron density of the pyrrole (B145914) ring. This deactivation makes the indole nucleus less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted or alkyl-substituted indoles. acs.org Biased strategies, such as the introduction of strong electron-withdrawing groups, have been intentionally used to reverse the innate nucleophilicity of the indole ring (umpolung). nih.gov Consequently, forcing conditions, such as the use of superacids or transition-metal catalysis, may be required to achieve electrophilic substitution on such deactivated indole systems. nih.govnih.gov

Despite the deactivation of the ring towards electrophiles, the molecule possesses sites susceptible to nucleophilic attack and deprotonation.

Deprotonation at N-1: The proton on the indole nitrogen (N-1) is weakly acidic (pKa ≈ 17 in DMSO). It can be removed by a sufficiently strong base, such as sodium hydride (NaH), to form a resonance-stabilized indolyl anion. nih.govnih.gov This anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides, leading to N-alkylation. nih.gov Given that the C-3 position is blocked, N-1 is the most probable site for such reactions.

Deprotonation at C-2: Direct deprotonation of the C-2 proton is generally difficult due to its lower acidity compared to the N-H proton. However, under forcing conditions using strong organometallic bases like n-butyllithium (n-BuLi), it is possible to generate a 2-lithioindole species, which can then react with various electrophiles. nih.gov

Nucleophilic Attack at the Ester Carbonyl: A primary site of nucleophilic reactivity in (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate is the carbonyl carbon of the ester group. This carbon is highly electrophilic due to the polarization of the C=O bond and the electron-withdrawing nature of the adjacent oxygen atoms. This site is susceptible to attack by nucleophiles such as hydroxide (B78521), alkoxides, or amines, leading to the cleavage of the ester bond via a nucleophilic acyl substitution mechanism. The rate-limiting step in such reactions is typically the breakdown of the tetrahedral intermediate formed upon nucleophilic attack. researchgate.net The (2-phenyl-1H-indol-3-yl)oxy anion is the leaving group in this process.

The 2-phenylindole core and the attached nitro group are both redox-active, allowing for a range of oxidation and reduction reactions.

Oxidation: The electron-rich indole ring is susceptible to oxidation. The oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles, a transformation that can be achieved using electrochemical methods. rsc.org Furthermore, enzymatic oxidation of 2-arylindoles is a known pathway to stereoselectively produce 3-hydroxyindolenines. nih.gov Given that the title compound is an ester of a 3-hydroxyindole tautomer, its stability towards further oxidation would depend on the specific reagents and conditions employed.

Reduction: The molecule contains two primary sites for reduction: the indole C2=C3 double bond and the nitro group.

Catalytic hydrogenation (e.g., using H₂/Pd/C) or chemical reduction (e.g., using NaBH₃CN in acetic acid) can reduce the pyrrole ring of the indole to yield the corresponding 2-phenylindoline. nih.gov

The nitro group on the benzoate moiety is readily reduced to an amino group by various methods, including catalytic hydrogenation or using metals in acidic media (e.g., Sn/HCl). This is a common and high-yielding transformation in organic synthesis.

Table 2: Summary of Potential Redox Reactions
Reaction TypeReactive SitePotential ProductTypical Reagents/Conditions
OxidationIndole Ring (C-2)2-Oxo-2,3-dihydro-1H-indole derivativeElectrochemical methods, chemical oxidants. rsc.org
ReductionIndole C2=C3 Bond2-Phenylindoline derivativeNaBH₃CN, H₂/Pd. nih.gov
ReductionNitro Group (-NO₂)(2-phenyl-1H-indol-3-yl) 4-aminobenzoate (B8803810)H₂/Pd, Sn/HCl, Fe/NH₄Cl.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Reactivity of the 4-Nitrobenzoate Moiety

The 4-nitrobenzoate moiety of this compound governs a significant portion of the molecule's chemical behavior. The presence of the ester linkage and the nitro group provides multiple sites for chemical transformation. The strong electron-withdrawing nature of the para-nitro group plays a crucial role in activating the ester carbonyl group toward nucleophilic attack and influencing the reactivity of the aromatic ring.

Hydrolysis Mechanisms of the Ester Linkage (e.g., BAC2)

The hydrolysis of the ester linkage in this compound, which results in the formation of 2-phenyl-1H-indol-3-ol and 4-nitrobenzoic acid, can proceed through several mechanisms depending on the reaction conditions (pH). The most common mechanism for base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. ucoz.comsemanticscholar.org

The BAC2 mechanism is a two-step process:

Nucleophilic Addition: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This carbonyl group is significantly activated by the strong electron-withdrawing effect of the 4-nitro group, which increases its electrophilicity. This leads to the formation of a tetrahedral intermediate. semanticscholar.org

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2-phenyl-1H-indol-3-oxide anion as the leaving group. This is typically the rate-determining step. The leaving group is subsequently protonated by the solvent (e.g., water) to yield 2-phenyl-1H-indol-3-ol.

Under acidic conditions, the hydrolysis typically proceeds via the AAC2 mechanism, which involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water. ucoz.com For esters with substituents that can form stable carbocations, such as tertiary alkyl or benzyl (B1604629) groups, unimolecular mechanisms like AAL1 or BAL1 involving alkyl-oxygen bond cleavage may occur, though this is less likely for the subject compound. ucoz.com

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The ester carbonyl in this compound is a prime site for nucleophilic acyl substitution reactions, largely due to the electron-withdrawing nitro group that enhances the electrophilicity of the carbonyl carbon. Besides hydrolysis (using water/hydroxide as the nucleophile), the compound can react with a variety of other nucleophiles.

Common nucleophilic acyl substitution reactions include:

Transesterification: Reaction with an alcohol (R'-OH), typically under acidic or basic catalysis, can replace the indolyl group with an alkoxide group (OR'), forming a different ester, alkyl 4-nitrobenzoate.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine (R'NH₂ or R'₂NH) yields 4-nitrobenzamide (B147303) derivatives. This reaction is often faster than hydrolysis and may not require a catalyst.

Reduction: While the nitro group is more readily reduced, the ester can be reduced to an alcohol (4-nitrobenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com However, chemoselective reduction of the nitro group is often preferred and more easily achieved. researchgate.netthieme-connect.com

The reactivity in these substitutions is significantly higher compared to an unsubstituted phenyl benzoate due to the stabilizing effect of the para-nitro group on the negatively charged tetrahedral intermediate formed during the reaction.

Reactivity of the Nitro Group (e.g., Reduction to Amine)

The nitro group of the 4-nitrobenzoate moiety is highly susceptible to reduction, typically yielding the corresponding 4-aminobenzoate derivative. This transformation is one of the most important reactions in organic chemistry, and numerous methods exist for the reduction of aromatic nitro compounds. wikipedia.orgorganic-chemistry.org A key challenge is achieving chemoselectivity, i.e., reducing the nitro group without affecting the ester linkage. researchgate.netthieme-connect.com

Several reagent systems are effective for this selective reduction:

Catalytic Hydrogenation: This is a common and often clean method. Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) are frequently used. commonorganicchemistry.com This method is generally mild enough to preserve the ester functionality.

Metal Reductants in Acidic Media: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classical reagents for nitro group reduction. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst (e.g., Pd/C), avoiding the need for pressurized hydrogen gas. organic-chemistry.org

Other Reagents: Reagents like tin(II) chloride (SnCl₂) provide a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com A combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal salt like iron(II) chloride (FeCl₂) has been shown to be highly effective and chemoselective for reducing nitroarenes while leaving ester groups intact. researchgate.netthieme-connect.com

The choice of reducing agent depends on the desired selectivity, reaction conditions, and substrate tolerance. The presence of electron-withdrawing groups, such as the ester itself, can accelerate the rate of reduction of the nitro group. mdpi.com

Reagent/SystemTypical ConditionsSelectivity NotesReference
H₂, Pd/CMethanol (B129727) or Ethanol (B145695), RT, 1 atm H₂High selectivity for nitro group; can reduce C=C bonds. commonorganicchemistry.com
Fe, HCl/AcOHAqueous acid, refluxClassical method; acidic conditions may promote ester hydrolysis. commonorganicchemistry.comnih.gov
SnCl₂·2H₂OEthanol, refluxMild and selective for nitro groups over many other functionalities. commonorganicchemistry.com
NaBH₄, FeCl₂THF, 25-28°CExcellent chemoselectivity for reducing the nitro group while preserving the ester group. researchgate.netthieme-connect.com
HCOONH₄, Pd/CMethanol, refluxEffective for transfer hydrogenation; avoids pressurized H₂. organic-chemistry.org

Intermolecular and Intramolecular Reaction Dynamics

The bifunctional nature of this compound, possessing both a reactive indole core and a functionalized benzoate moiety, makes it a potential candidate for complex reaction sequences.

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, which involve several sequential bond-forming events in a single operation, and multicomponent reactions (MCRs), where three or more reactants combine in one pot, are powerful tools for building molecular complexity. rsc.orgrsc.org The indole nucleus is a common participant in such reactions. researchgate.netrsc.orgerciyes.edu.tr

This compound could potentially be utilized in several ways:

As a Precursor to a Reactive Intermediate: The compound could be used to generate a 3-indolyl cation or a related reactive species in situ. Cleavage of the C-O ester bond under Lewis acidic conditions could unmask the 2-phenyl-1H-indol-3-ol, which might then participate in further reactions.

As a Component in MCRs: While the ester itself might not be the most reactive species, its derivatives could be. For instance, after reduction of the nitro group to an amine, the resulting (2-phenyl-1H-indol-3-yl) 4-aminobenzoate would possess a nucleophilic amino group and the indole ring, allowing it to participate in MCRs that build new heterocyclic systems. nih.gov

Indole Reactivity: The indole N-H can be deprotonated to form an indolide anion, or the C3 position (if the ester were cleaved) can act as a nucleophile. researchgate.net However, with the C3 position blocked by the ester, reactivity would likely be directed to the N1 or C2 positions, or on the phenyl substituent, depending on the reaction conditions. Gold(I) and other transition metals are known to catalyze cascade reactions for the synthesis of indole-fused skeletons. nih.gov

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is expected to be complex, influenced by the two distinct chromophores: the 2-phenylindole unit and the 4-nitrobenzoate unit.

Indole Excited States: The indole ring possesses two low-lying excited singlet states, ¹Lₐ and ¹Lₑ, whose relative energies are sensitive to solvent polarity. nih.gov Upon excitation, indole can undergo various deactivation processes, including fluorescence and intersystem crossing. nih.gov

Nitrobenzoate Photochemistry: Nitroaromatic compounds are known to have unique photochemical properties. rsc.org Irradiation of nitrobenzoate esters in alcoholic solvents can lead to photochemical solvolysis (transesterification) and subsequent reduction of the nitro group to an amino group. acs.orgacs.org For example, irradiation of phenyl 4-nitrobenzoate in ethanol results in the formation of ethyl 4-nitrobenzoate and ethyl 4-aminobenzoate. acs.org Some nitrobenzyl esters are also well-known photolabile protecting groups that cleave upon UV irradiation. researchgate.net

For the title compound, several photochemical pathways are plausible upon irradiation:

Intramolecular Energy Transfer: Energy absorbed by one chromophore (e.g., indole) could be transferred to the other (nitrobenzoate), leading to reactions characteristic of the acceptor's excited state.

Intramolecular Electron Transfer: Given the electron-donating potential of the excited indole ring and the electron-accepting nature of the nitrobenzoate moiety, photoinduced electron transfer could occur, generating a radical ion pair. This could initiate subsequent chemical reactions.

Direct Excitation and Reaction: Direct excitation of the nitrobenzoate moiety could lead to photoreduction or photosolvolysis, similar to simpler nitrobenzoate esters. acs.org The presence of the indole group could influence the efficiency of these processes by acting as an intramolecular hydrogen or electron donor.

Thermal Stability and Degradation Pathways

The thermal stability and degradation pathways of organic compounds are critical parameters in understanding their potential applications and environmental fate. While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, an understanding of its constituent chemical moieties—the 2-phenylindole core and the 4-nitrobenzoate ester group—allows for a reasoned projection of its behavior at elevated temperatures.

Upon heating, the initial degradation is hypothesized to occur at the ester bond (C-O), which is generally more susceptible to thermal cleavage than the robust C-C and C-N bonds within the indole and phenyl rings. nih.govmdpi.com

Hypothesized Initial Degradation Step:

Following this initial homolytic cleavage, a cascade of secondary reactions would likely occur, leading to a complex mixture of degradation products. The subsequent pathways would involve reactions of the indolyl and nitrobenzoyl radicals.

The degradation of the 4-nitrobenzoate portion is anticipated to follow pathways common to aromatic nitro compounds. nih.gov These pathways can involve reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities, or denitration processes. nih.govgoogle.com The presence of the ester group could also lead to decarboxylation.

Potential Degradation Products:

Based on the fragmentation of the parent molecule and subsequent reactions, a variety of smaller molecules could be formed. The table below outlines some of the plausible degradation products.

Potential Degradation Product Originating Moiety Formation Pathway
2-phenyl-1H-indole2-phenyl-1H-indol-3-ylHydrogen abstraction by the indolyl radical
4-nitrobenzoic acid4-nitrobenzoateHydrogen abstraction by the benzoate radical
Nitrobenzene4-nitrobenzoateDecarboxylation of the 4-nitrobenzoate radical
Aniline4-nitrobenzoateReduction of the nitro group and subsequent reactions
Carbon Dioxide4-nitrobenzoateDecarboxylation
Nitrogen Oxides (NOx)4-nitrobenzoateDecomposition of the nitro group

It is important to note that the specific degradation products and their relative abundances would be highly dependent on the experimental conditions, such as the temperature, atmosphere (inert or oxidative), and the presence of any catalysts. For instance, in an oxidative atmosphere, the degradation would likely be more rapid and lead to a greater extent of oxidation products, including various oxides of carbon and nitrogen. nih.govmdpi.com

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive review of available scientific literature, it has been determined that specific theoretical and computational studies focusing exclusively on the compound this compound, as outlined in the requested structure, are not present in published research.

The detailed analyses requested—including specific Density Functional Theory (DFT) calculations, Molecular Orbital Analysis, Reaction Pathway Elucidation, Proton Affinities, and Molecular Dynamics for this compound—have not been the subject of dedicated computational chemistry papers. While research exists on the synthesis of related indole derivatives and separate computational studies have been performed on other phenylbenzoate or nitroaromatic compounds, the specific data required to populate the sections and subsections for this compound is not available.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested compound. Generating content for the specified sections would require data from computational models that have not been published.

To provide a comprehensive and accurate article as requested, dedicated quantum chemical and molecular dynamics studies on this compound would need to be performed and published.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of available scientific literature and databases, no specific theoretical or computational studies detailing the properties and behaviors of the compound this compound were found. The subsequent sections of this article, which were intended to detail specific computational analyses of this molecule, cannot be completed due to the absence of published research data on this particular compound.

The planned sections included:

Theoretical and Computational Chemistry Studies of 2 Phenyl 1h Indol 3 Yl 4 Nitrobenzoate

Intermolecular Interactions and Non-Covalent Forces:This final section would have investigated the weak forces that govern how molecules of (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate (B1230335) interact with each other.

While computational studies exist for related indole (B1671886) derivatives and nitrobenzoate compounds, extrapolating this data would not provide scientifically accurate information specific to (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate. Therefore, to adhere to the principles of scientific accuracy, the requested detailed article cannot be generated at this time. Further experimental and computational research on this specific molecule is required before such an analysis is possible.

Hydrogen Bonding Networks Involving N-H and Nitro/Ester Groups

The structure of this compound features a hydrogen bond donor, the indole N-H group, and potential hydrogen bond acceptors in the oxygen atoms of the ester and nitro functionalities. Computational studies on similar indole derivatives confirm the significant role of the N-H group in forming intermolecular hydrogen bonds. nih.govnih.gov

The primary and most dominant intermolecular interaction anticipated is the N-H⋯O hydrogen bond. nih.gov In the solid state, this interaction typically leads to the formation of chains or more complex networks. nih.gov Theoretical calculations on indole-ketone complexes have shown that the N-H group can form moderately strong, closed-shell hydrogen bonds with carbonyl oxygens. nih.gov By analogy, the carbonyl oxygen of the ester group in this compound is expected to be a primary hydrogen bond acceptor site.

The oxygen atoms of the nitro group are generally considered weaker hydrogen bond acceptors compared to carbonyl oxygens. unl.edu However, computational studies on interactions between ureas and nitro-compounds indicate that hydrogen bonds can indeed form, with their strength being influenced by the electronic environment. researchgate.net Theoretical analysis of nitroxide radicals also shows that the oxygen atoms can participate in hydrogen bonding, with the interaction energy being dependent on electrostatic components. rsc.org Therefore, weaker N-H⋯O(nitro) interactions may act as secondary links, reinforcing the primary hydrogen bonding network established by the ester group.

Computational models can predict the geometric and energetic parameters of these hydrogen bonds. The table below illustrates typical ranges for such interactions based on computational studies of related molecules.

Interaction Type Donor-Acceptor Distance (Å) Angle (°) Typical Interaction Energy (kcal/mol)
N-H⋯O=C (Ester)2.8 - 3.2150 - 180-3 to -7
N-H⋯O-N (Nitro)2.9 - 3.5130 - 170-1 to -3

This table presents generalized data from computational studies on similar functional groups and is intended to be illustrative for this compound.

π-Stacking and Aromatic Interactions within Molecular Aggregates

The planar aromatic systems within this compound—the phenyl ring, the indole system, and the nitrobenzoate ring—are capable of engaging in π-stacking interactions. These non-covalent interactions are crucial in determining the crystal packing and the stability of molecular aggregates. nih.govnih.gov Computational studies have demonstrated that substituent changes on an aromatic ring can significantly influence these interactions. nih.gov

Several geometries of π-stacking are possible, including:

Parallel-displaced: Where the aromatic rings are parallel but offset from one another. This is often the most stable configuration.

T-shaped (or edge-to-face): Where the edge of one aromatic ring points towards the face of another.

Sandwich: Where the rings are directly superimposed. This is generally less favorable due to electrostatic repulsion unless there are significant complementary electronic features.

Symmetry-adapted perturbation theory (SAPT) analysis of π-π interactions reveals that they are a complex interplay of electrostatic, dispersion (van der Waals), and exchange-repulsion forces. nih.gov For aromatic systems like the one , London dispersion forces are often a dominant attractive component. nih.gov The electron-withdrawing nitro group on the benzoate (B1203000) ring can also induce quadrupole moments that influence the preferred orientation of stacking with the more electron-rich indole and phenyl rings. Computational investigations on halogenated 3-methylindole (B30407) dimers have provided insights into how substitutions can tune the stability of π-stacked arrangements. nih.gov

The following table summarizes the key characteristics of potential π-stacking interactions in molecular aggregates of the title compound, based on general computational findings for aromatic systems.

Interacting Rings Likely Geometry Dominant Attractive Force Estimated Interaction Energy (kcal/mol)
Indole ↔ IndoleParallel-displacedDispersion-2 to -5
Phenyl ↔ IndoleParallel-displaced or T-shapedDispersion, Electrostatics-1.5 to -4
Nitrobenzoate ↔ IndoleParallel-displacedDispersion, Electrostatics-2 to -5
Nitrobenzoate ↔ PhenylParallel-displaced or T-shapedDispersion, Electrostatics-1.5 to -4

Note: These values are estimates based on computational studies of similar aromatic systems and serve as a guide to the potential interactions.

Solute-Solvent Interactions and Solvation Energies

The interaction of this compound with a solvent is a critical factor influencing its solubility and reactivity in solution. Computational solvation models, which can be broadly categorized into implicit and explicit models, are used to study these interactions. wikipedia.orgpreprints.org

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org These models are computationally efficient for estimating the free energy of solvation. nih.gov For this compound, a polar solvent would be expected to stabilize the molecule due to its polar nitro and ester groups.

Explicit solvent models involve simulating a discrete number of solvent molecules around the solute. This approach is more computationally intensive but can capture specific, short-range interactions like hydrogen bonding. rsc.orgresearchgate.net For instance, in a protic solvent like methanol (B129727) or water, the solvent molecules can act as hydrogen bond donors to the ester and nitro oxygens, and as hydrogen bond acceptors for the indole N-H group.

Polar Protic Solvents (e.g., Water, Ethanol): Strong hydrogen bonding with the N-H, ester, and nitro groups would be the dominant specific interaction.

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept a hydrogen bond from the N-H group and will interact via dipole-dipole forces with the polar ester and nitro moieties.

Nonpolar Solvents (e.g., Hexane, Toluene): Interactions would be primarily governed by weaker van der Waals (dispersion) forces with the large aromatic portions of the molecule.

Linear solvation energy relationships, studied for related indole derivatives, suggest that such molecules can act as both hydrogen bond acceptors and donors, influencing their photophysical properties in different solvents. iscience.in Computational studies on the solvation of indole itself highlight the importance of including explicit solvent molecules to accurately model its photophysics, as implicit models alone may not be sufficient to describe systems with strong solute-solvent coupling. rsc.orgresearchgate.net

The following table provides a qualitative summary of the expected dominant solute-solvent interactions.

Solvent Type Interacting Solute Moiety Primary Interaction Type Effect on Solvation
Polar ProticN-H, C=O, NO₂Hydrogen BondingFavorable
Polar AproticN-H, C=O, NO₂Hydrogen Bonding (acceptor only), Dipole-DipoleModerately Favorable
NonpolarPhenyl, Indole, Benzoate RingsDispersion ForcesLess Favorable

Advanced Spectroscopic and Analytical Methodologies in the Research of 2 Phenyl 1h Indol 3 Yl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional (1D) NMR (¹H, ¹³C) Techniques

One-dimensional NMR experiments are the cornerstone of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum provides information on the unique carbon atoms within the molecule.

For (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate (B1230335), the expected ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons on the indole (B1671886) ring, the 2-phenyl substituent, and the 4-nitrobenzoate moiety. The protons on the 4-nitrobenzoate ring, being part of a para-substituted system, would typically appear as two distinct doublets in the downfield region (around 8.3-8.4 ppm) due to the strong electron-withdrawing effect of the nitro group. rsc.org Protons of the 2-phenyl group and the indole ring system would resonate at slightly more shielded positions, generally between 7.0 and 8.0 ppm. researchgate.netchemicalbook.com A broad singlet for the indole N-H proton is also expected, typically appearing far downfield.

The ¹³C NMR spectrum would complement this data, showing distinct resonances for each carbon atom. The carbonyl carbon of the ester group is particularly characteristic, appearing significantly downfield (typically >160 ppm). Carbons attached to the nitro group also show a characteristic downfield shift. rsc.org

A summary of predicted chemical shifts based on the analysis of similar structural fragments is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole N-H> 8.5 (broad singlet)-
Aromatic C-H (Nitrobenzoate)8.3 - 8.4 (2 doublets)124 - 151
Aromatic C-H (Phenyl & Indole)7.0 - 8.0 (multiplets)110 - 140
Ester Carbonyl C=O-> 160

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete structural puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate, COSY would be used to confirm the connectivity of protons within the indole ring's benzene (B151609) portion and to assign the protons within the 2-phenyl and 4-nitrobenzoate rings by showing correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for definitively assigning the carbon resonances based on the already-assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the relative orientation of the different rings. For instance, it could reveal spatial proximity between protons on the 2-phenyl group and protons on the indole core, confirming their arrangement.

Solid-State NMR Applications for Polymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing these different forms. nih.govnih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. dur.ac.uk

Different polymorphic forms of this compound would exhibit distinct ¹³C SS-NMR spectra. researchgate.net Variations in crystal packing and molecular conformation between polymorphs lead to differences in chemical shifts for corresponding carbon atoms. nih.govresearchgate.net Furthermore, a single molecule in the asymmetric unit of a crystal can lead to the splitting of signals, providing a fingerprint for that specific polymorphic form. nih.gov Thus, SS-NMR can be used to identify, quantify, and study the structural differences between potential polymorphs of the title compound.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₂₁H₁₄N₂O₄, the calculated monoisotopic mass is 358.0954 Da. nih.gov An HRMS experiment would aim to measure a mass very close to this theoretical value, confirming the elemental composition and ruling out other potential formulas. rsc.org

Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₂₁H₁₄N₂O₄
Theoretical Monoisotopic Mass358.0954 Da
Expected Measurement[M+H]⁺ = 359.1027 Da

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) provide a wealth of structural information. nih.gov

The fragmentation pattern of this compound is expected to be dominated by the cleavage of the labile ester bond. This would lead to two primary fragmentation pathways:

Formation of the 4-nitrobenzoyl cation (m/z 150).

Formation of an ion corresponding to the 2-phenyl-1H-indol-3-yl portion (m/z 208).

Further fragmentation of the indole moiety is also characteristic, often involving losses of small molecules like HCN. scirp.org The fragmentation of the nitroaromatic portion can involve the loss of NO₂ or NO radicals. nih.gov Analysis of these fragmentation patterns allows for detailed confirmation of the compound's constituent parts. mdpi.comnih.govresearchgate.net

Interactive Data Table: Predicted MS/MS Fragmentation

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Identity of Fragment
359.1 ([M+H]⁺)150.04-nitrobenzoyl cation
359.1 ([M+H]⁺)209.1Protonated 2-phenyl-1H-indol-3-ol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of this compound. These methods measure the vibrational energies of molecules, which are highly sensitive to bond strength, molecular geometry, and intermolecular interactions.

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands that correspond to the distinct vibrational modes of its constituent parts: the 2-phenylindole (B188600) core, the ester linkage, and the 4-nitrobenzoate group. By analyzing analogous compounds, a detailed interpretation of the expected spectral features can be constructed.

The ester group is identifiable by a strong carbonyl (C=O) stretching vibration. In related ester compounds, this peak is typically prominent and appears in the region of 1700-1750 cm⁻¹. For instance, the C=O stretch in 4,4'-dinitrophenylbenzoate is observed at 1752 cm⁻¹. researchgate.net This group also produces strong C-O stretching bands, which are generally found between 1000 and 1300 cm⁻¹. spectroscopyonline.com

The 4-nitrobenzoate moiety is characterized by two significant vibrations of the nitro (NO₂) group. A strong band corresponding to the asymmetric stretching (ν_as(NO₂)) typically appears between 1500 and 1560 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) is observed in the 1335-1370 cm⁻¹ range. researchgate.net In 4,4'-dinitrophenylbenzoate, these vibrations are found at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

The 2-phenylindole nucleus contributes several key signals. The most notable is the N-H stretching vibration, which for unassociated indoles, typically appears as a sharp band in the 3400-3500 cm⁻¹ region. researchgate.netnih.gov The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. Furthermore, the indole ring itself has characteristic "ring breathing" and deformation modes that appear in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound(s)
Indole N-HStretching~3400 - 3500Indole, 2-Phenylindole researchgate.netnih.gov
Ester C=OStretching~1720 - 17554,4'-Dinitrophenylbenzoate, Ethyl 4-nitrobenzoate researchgate.netresearchgate.net
Nitro NO₂Asymmetric Stretching~1520 - 15604,4'-Dinitrophenylbenzoate researchgate.net
Nitro NO₂Symmetric Stretching~1340 - 13704,4'-Dinitrophenylbenzoate researchgate.net
Ester C-OStretching~1000 - 1300General Esters spectroscopyonline.com
Aromatic C-HStretching>3000General Aromatics researchgate.net

The presence of the N-H group in the indole ring introduces the possibility of intermolecular hydrogen bonding, particularly in the solid state or in concentrated solutions. Hydrogen bonding causes a characteristic broadening and red-shift (a shift to lower wavenumbers) of the N-H stretching band. nih.govnih.gov For example, the free N-H band of indole is observed at 3491 cm⁻¹, but this shifts to lower frequencies in the presence of hydrogen bond acceptors like ketones. nih.gov The magnitude of this shift provides insight into the strength of the hydrogen bond. In the case of this compound, the oxygen atoms of the nitro or ester carbonyl groups of a neighboring molecule could act as hydrogen bond acceptors.

Raman spectroscopy is particularly sensitive to conformational changes. The molecule possesses rotational freedom around the C-O ester bond and the C-C bond connecting the phenyl group to the indole ring. Different rotational conformers would have distinct sets of low-frequency vibrational modes. High-resolution vibrational spectroscopy, potentially combined with computational modeling, could identify the presence of different conformers and analyze the torsional dynamics of the molecule. nih.gov

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, these techniques are crucial for understanding its photophysical properties, which are dominated by the interplay between the electron-donating indole and the electron-accepting nitrobenzoate moieties.

The UV-Visible absorption spectrum of this compound is expected to be a composite of the transitions originating from the 2-phenylindole and 4-nitrobenzoate chromophores, along with an additional, highly significant band arising from intramolecular charge transfer (ICT). rsc.org

Local Excitations (LE): The 2-phenylindole part will exhibit π-π* transitions characteristic of the indole and phenyl rings. Indole itself shows absorption maxima around 280-290 nm. researchgate.net The 4-nitrobenzoate part will also have its own π-π* transitions.

Intramolecular Charge Transfer (ICT): Due to the "push-pull" nature of the molecule, with the electron-rich 2-phenylindole (donor) connected to the electron-deficient 4-nitrobenzoate (acceptor), a prominent ICT band is anticipated. nih.govnih.gov This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the indole moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the nitrobenzoate moiety. researchgate.net Such ICT bands are typically broad, sensitive to solvent polarity, and appear at longer wavelengths (lower energy) than the local excitation bands. researchgate.net In similar nitroaromatic push-pull systems, these charge transfer absorptions can extend into the visible region of the spectrum. nih.gov

While indole and its derivatives are typically fluorescent, the presence of the nitro group is expected to have a profound impact on the emission properties of this compound. researchgate.netnih.gov

Aromatic nitro compounds are well-known fluorescence quenchers. rsc.orgccspublishing.org.cn The quenching mechanism is often twofold:

Enhanced Intersystem Crossing (ISC): The nitro group promotes very efficient intersystem crossing from the lowest excited singlet state (S₁) to a nearby triplet state (T₁). This non-radiative decay pathway is often much faster (k_ISC > 10¹¹ s⁻¹) than fluorescence emission (k_f ≈ 10⁷-10⁸ s⁻¹), leading to very low or non-existent fluorescence quantum yields. rsc.org

Photoinduced Electron Transfer (PET): In a donor-acceptor molecule, upon excitation of the fluorophore (the indole part), an electron can be transferred to the acceptor (the nitrobenzoate part). This PET process provides another efficient non-radiative decay channel, effectively quenching the fluorescence. mdpi.cominstras.com

Therefore, it is predicted that this compound will be weakly fluorescent or non-fluorescent. The degree of quenching would depend on the efficiency of these non-radiative pathways, which can be influenced by factors such as solvent polarity and molecular conformation. rsc.org

X-ray Crystallography and Diffraction Techniques

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, its key structural features can be inferred from crystallographic studies of its constituent fragments, namely 2-phenylindole and methyl 4-nitrobenzoate. researchgate.netnih.gov

From the structure of methyl 4-nitrobenzoate, it is known that the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of only 0.6°. researchgate.net The ester group (methoxycarbonyl) is slightly twisted out of the plane of the benzene ring (dihedral angle of 8.8°). researchgate.net These features are expected to be retained in the target molecule.

The 2-phenylindole moiety is also largely planar, though there can be a slight twist between the phenyl ring and the indole plane. rsc.org The crystal packing will be governed by intermolecular forces. Based on the structure of methyl 4-nitrobenzoate, weak C-H···O hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups are likely to be significant in forming the crystal lattice. researchgate.net The indole N-H group would also be a prime candidate for forming N-H···O hydrogen bonds, which would be a dominant interaction in the crystal packing.

Table 2: Expected Crystallographic Parameters and Interactions for this compound
Structural FeatureExpected ObservationBasis from Analogues
Nitro Group GeometryNearly coplanar with the benzoate (B1203000) ringMethyl 4-nitrobenzoate (dihedral angle ~0.6°) researchgate.net
Ester Group GeometrySlightly twisted relative to the benzoate ringMethyl 4-nitrobenzoate (dihedral angle ~8.8°) researchgate.net
Indole-Phenyl GeometryLargely planar with a possible minor twist2-Phenylindole rsc.org
Primary Intermolecular InteractionsN-H···O hydrogen bonds (involving nitro/carbonyl oxygen)General indole chemistry, hydrogen bond studies nih.govnih.gov
Secondary Intermolecular InteractionsWeak C-H···O hydrogen bondsMethyl 4-nitrobenzoate researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination

No crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction of this compound could be identified. This technique is essential for unequivocally determining the three-dimensional arrangement of atoms and molecules within a crystal, providing precise bond lengths, bond angles, and the absolute stereochemistry of a compound. Without this data, a definitive analysis of its solid-state conformation and intermolecular interactions remains speculative.

Powder X-ray Diffraction for Polymorph Characterization

Similarly, searches for powder X-ray diffraction (PXRD) data, which is crucial for identifying and characterizing different crystalline forms or polymorphs of a substance, yielded no specific results for this compound. Polymorphism can significantly impact the physical and chemical properties of a compound, and its study is vital in materials science and pharmaceutical development. The absence of PXRD patterns means that the polymorphic behavior of this compound has not been publicly documented.

Electrochemical Methods for Redox Characterization

An investigation into the electrochemical properties of this compound also proved fruitless.

Cyclic Voltammetry for Oxidation and Reduction Potentials

No studies reporting the use of cyclic voltammetry to determine the oxidation and reduction potentials of this compound were found. This electrochemical technique is fundamental for understanding the electron-transfer processes a molecule can undergo, providing insight into its electronic structure and potential applications in areas such as organic electronics and catalysis.

Electron Donor-Acceptor (EDA) Complex Characterization

Furthermore, there is no available research on the characterization of electron donor-acceptor (EDA) complexes involving this compound. The indole moiety can act as an electron donor, while the nitrobenzoate group has electron-accepting properties, suggesting the potential for intramolecular or intermolecular charge-transfer interactions. However, without experimental studies, such as UV-vis spectroscopy, to investigate the formation and properties of any potential EDA complexes, this aspect of its chemistry remains unexplored.

Exploration of Specific Research Applications of 2 Phenyl 1h Indol 3 Yl 4 Nitrobenzoate

Applications in Materials Science

There is no available scientific literature detailing the application of (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate (B1230335) in the field of materials science. While some indole (B1671886) derivatives are explored for their material properties, no specific studies on this compound were identified.

Organic Electronic Materials and Optoelectronic Components (e.g., based on luminescent properties)

No research could be found that investigates the luminescent properties of (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate or its potential use in organic electronic materials and optoelectronic components. The photophysical properties of this specific molecule have not been characterized in the reviewed literature. While indole itself is a known chromophore, and various derivatives have been studied for their fluorescence, data on this compound is absent. mdpi.commdpi.com

Photosensitive Reagents and Photochemical Catalysts

There are no published studies on the use of this compound as a photosensitive reagent or a photochemical catalyst.

Chemical Biology Tools and Probes (Mechanistic Focus)

No specific applications of this compound as a tool or probe in chemical biology have been reported in the scientific literature. Although the indole scaffold is present in many biologically active molecules and fluorescent probes, research on this particular derivative is not available. nih.govnih.gov

Fluorescent Tags and Labels for Chemical Systems

There is no evidence to suggest that this compound has been developed or utilized as a fluorescent tag or label for chemical systems. Studies on other indole derivatives have shown their potential in developing fluorescent probes, but this specific compound has not been a subject of such research. mdpi.comnih.gov

Molecular Recognition Elements for Specific Chemical Analytes

No literature was found that describes the use of this compound as a molecular recognition element for any specific chemical analytes.

Future Perspectives and Emerging Research Avenues for 2 Phenyl 1h Indol 3 Yl 4 Nitrobenzoate

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex indole (B1671886) derivatives is often hampered by the need for harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. openmedicinalchemistryjournal.com Future research is increasingly focused on developing novel and sustainable synthetic routes that are not only efficient but also environmentally benign.

For the synthesis of (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate (B1230335) and its analogs, several green chemistry approaches are being explored. researchgate.net These include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials, reducing waste and improving atom economy. rsc.orgdergipark.org.trnih.gov A potential MCR approach for the target molecule could involve the reaction of an aniline, a phenyl-containing aldehyde or ketone, and a source for the 3-position ester in a one-pot synthesis. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis, allowing for reactions to occur under mild conditions. mdpi.com This technique could be employed to facilitate C-H functionalization or cross-coupling reactions in the synthesis of the 2-phenylindole (B188600) core or the subsequent esterification at the 3-position. mdpi.com The use of novel metal-organic or metal-free organic photosensitizers can enhance efficiency and selectivity. mdpi.com

Eco-friendly Solvents and Catalysts: The replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable synthesis. openmedicinalchemistryjournal.comresearchgate.net Furthermore, the development of reusable, non-toxic catalysts, such as nanocatalysts or metal-free catalysts, is a major research focus. researchgate.netdergipark.org.tr For instance, a catalyst-free multicomponent reaction in an aqueous medium could represent a highly sustainable route to related 3-substituted indoles. researchgate.net

Synthesis StrategyKey AdvantagesPotential Application to (2-phenyl-1H-indol-3-yl) 4-nitrobenzoate
Multicomponent Reactions High atom economy, operational simplicity, reduced waste. rsc.orgnih.govOne-pot synthesis of the core indole scaffold and its derivatives.
Photocatalysis Mild reaction conditions, use of light as a renewable energy source, high selectivity. mdpi.comC-H activation for direct functionalization of the indole ring.
Green Solvents/Catalysts Reduced environmental impact, improved safety, potential for catalyst recycling. openmedicinalchemistryjournal.comresearchgate.netSynthesis in water or solvent-free conditions using reusable catalysts.

Advanced Mechanistic Investigations using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity. youtube.com Traditional analytical methods often rely on the analysis of starting materials and final products, providing limited insight into the transient intermediates and reaction pathways. In situ spectroscopic techniques offer a powerful solution by allowing researchers to monitor reactions in real-time under actual operating conditions. nih.govresearchgate.net

For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be employed. youtube.comfrontiersin.org These methods can provide invaluable data on:

Identification of Intermediates: Detecting and characterizing short-lived reaction intermediates, such as those formed during the Fischer indole synthesis or subsequent esterification. youtube.comyoutube.com

Kinetic Studies: Measuring reaction rates and determining the influence of various parameters (temperature, catalyst, concentration) on the reaction kinetics. researchgate.net

Catalyst Behavior: Observing the catalyst's active state and how it interacts with reactants and intermediates throughout the catalytic cycle. researchgate.net

This real-time monitoring provides a more complete picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic methods for complex indole derivatives. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in SAR/SPR Studies

The discovery and optimization of new molecules with desired properties is a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by enabling rapid and accurate prediction of molecular properties and activities. acs.org For this compound and its derivatives, AI/ML can be integrated into Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies to accelerate research. nih.gov

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing datasets of indole derivatives to build models that predict biological activity (e.g., enzyme inhibition) or physical properties. nih.gov These models can then be used to screen virtual libraries of novel analogs of this compound, prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can elucidate the key structural features of the indole ester that are critical for its activity, guiding the rational design of more potent and selective compounds. nih.govmdpi.com

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to target molecules, potentially identifying more sustainable or cost-effective pathways than those devised by human chemists. acs.org

By leveraging AI and ML, researchers can navigate the vast chemical space of indole derivatives more efficiently, reducing the number of required experiments and accelerating the discovery of new lead compounds. nih.govesa.int

Exploration of New Non-Biological Application Domains for Indole Esters

While indole derivatives are most famously known for their pharmaceutical applications, their unique electronic and photophysical properties make them attractive candidates for various materials science applications. nih.govdergipark.org.tr Future research on this compound should extend beyond biology to explore its potential in non-biological domains.

The indole nucleus is an electron-rich aromatic system, and its properties can be tuned by introducing different substituents. The 2-phenyl group and the 4-nitrobenzoate ester moiety in the target compound significantly influence its electronic structure. Potential application areas to investigate include:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Dyes and Pigments: The extended conjugation and presence of electron-donating (indole) and electron-withdrawing (nitrobenzoate) groups suggest potential as a chromophore. dergipark.org.tr

Polymers: Incorporation of the indole ester moiety into polymer backbones could lead to materials with novel optical, electronic, or sensing properties. dergipark.org.tr

Exploring these non-biological applications could unlock new value and utility for this class of complex indole derivatives, expanding their impact beyond the traditional realm of medicinal chemistry.

Addressing Research Gaps and Challenges in the Field of Complex Indole Derivatives

Despite decades of research, the synthesis and application of complex indole derivatives still present several challenges. openmedicinalchemistryjournal.comresearchgate.net Addressing these gaps is essential for fully realizing the potential of compounds like this compound.

Key challenges and future research directions include:

Regioselectivity and Stereoselectivity: Controlling the position and spatial orientation of substituents on the indole core remains a significant synthetic challenge. Developing new catalytic systems that offer high levels of control is a priority.

Late-Stage Functionalization: The ability to modify complex indole scaffolds in the final steps of a synthesis is crucial for rapidly generating diverse libraries of analogs for SAR studies. Research into selective C-H activation and functionalization methodologies is vital.

Scalability and Cost-Effectiveness: Many novel synthetic methods developed in academic labs are difficult to scale up for industrial production. Future research must focus on developing robust, scalable, and economically viable synthetic routes. openmedicinalchemistryjournal.com

Understanding Biological Mechanisms: For biologically active indoles, a deeper understanding of their mechanism of action, target identification, and potential off-target effects is necessary for their development as therapeutic agents. mdpi.comchula.ac.th

Overcoming these hurdles will require a multidisciplinary approach, combining innovations in synthetic organic chemistry, catalysis, computational modeling, and chemical biology. Continued investment in fundamental research in these areas will pave the way for the next generation of advanced indole derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.